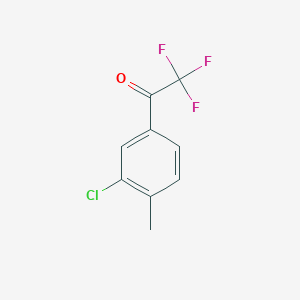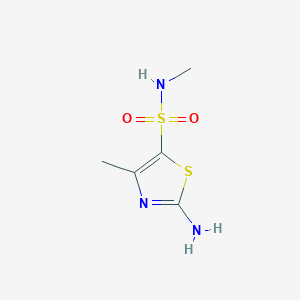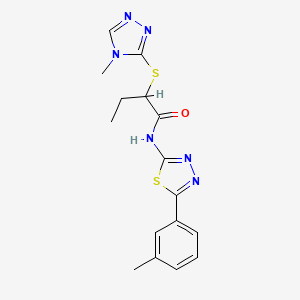![molecular formula C20H27N3O3S B2613067 N-{2-[4-(2-Methoxy-phenyl)-piperazin-1-yl]-ethyl}-4-methyl-benzenesulfonamide CAS No. 793671-98-4](/img/structure/B2613067.png)
N-{2-[4-(2-Methoxy-phenyl)-piperazin-1-yl]-ethyl}-4-methyl-benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of a compound determines its properties and reactivity. While specific structural information for “N-{2-[4-(2-Methoxy-phenyl)-piperazin-1-yl]-ethyl}-4-methyl-benzenesulfonamide” is not available, related compounds such as piperazine derivatives have been studied. For instance, the compound “N-{4-[4-(2-methoxy-phenyl)-piperazin-1-yl]-phenyl} Carbamic Acid Ethyl Ester” has been analyzed using in silico and in vivo studies .Aplicaciones Científicas De Investigación
Cognitive Enhancement Properties
N-{2-[4-(2-Methoxy-phenyl)-piperazin-1-yl]-ethyl}-4-methyl-benzenesulfonamide, known as SB-399885, has been identified as a potent and selective 5-HT6 receptor antagonist with promising cognitive-enhancing properties. Studies have shown that SB-399885 significantly reversed deficits in rat models of novel object recognition and spatial learning, suggesting its potential therapeutic utility in cognitive deficits like those found in Alzheimer's disease and schizophrenia (Hirst et al., 2006).
Structural and Computational Analysis
Research into the structural and computational aspects of similar compounds, such as 1-(4-tert-butyl-benzenesulfonyl)-4-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine, has provided insights into their reactive sites and intermolecular interactions. These studies are crucial for understanding the drug's behavior at the molecular level (Kumara et al., 2017).
Antagonistic Properties on Serotonin Receptors
Compounds in the N-phenyl-4-methoxy-3-piperazin-1-ylbenzenesulfonamides family have been recognized for their high affinity and selectivity as 5-HT6 antagonists. These properties are essential for understanding the compound's interactions with serotonin receptors, which are significant in treating various neurological disorders (Bromidge et al., 2001).
Anti-Malarial Potential
Research on structurally related piperazine derivatives has highlighted their potential as anti-malarial agents. Specific structural features in these compounds, such as the OH group, benzyl group, and methylene substituents, play a crucial role in their anti-malarial activity (Cunico et al., 2009).
Carbonic Anhydrase Inhibition and Anticonvulsant Action
Studies have shown that certain benzenesulfonamide derivatives, including those with piperazine structures, are potent inhibitors of human carbonic anhydrase and exhibit effective anticonvulsant properties. These findings suggest their potential application in treating conditions like epilepsy (Mishra et al., 2017).
Beta-Adrenoceptor Agonist Properties
Research into the piperazine sulfonamides has identified their role as potent and selective beta-adrenoceptor agonists. This property is crucial for understanding their potential therapeutic application in treating conditions mediated by beta-adrenoceptors (Perrone et al., 2009).
5-HT7 Receptor Antagonism
Compounds in this chemical class have been evaluated as antagonists for the 5-HT7 receptor, displaying significant activity and selectivity. This highlights their potential application in neurological research and therapy (Yoon et al., 2008).
Mecanismo De Acción
Direcciones Futuras
The future directions for research on “N-{2-[4-(2-Methoxy-phenyl)-piperazin-1-yl]-ethyl}-4-methyl-benzenesulfonamide” and related compounds could involve further exploration of their potential as acetylcholinesterase inhibitors (AChEIs) and their implications for treating neurodegenerative disorders . Additionally, more research is needed to fully understand the synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards of this compound.
Propiedades
IUPAC Name |
N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3S/c1-17-7-9-18(10-8-17)27(24,25)21-11-12-22-13-15-23(16-14-22)19-5-3-4-6-20(19)26-2/h3-10,21H,11-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APKCLOROFKYTEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCN2CCN(CC2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(Z)-N-(5,6-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2612984.png)
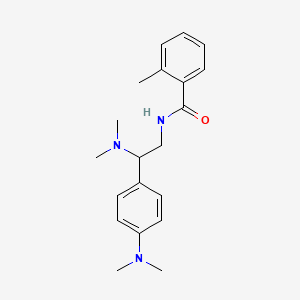
![N-(1-cyanocyclopentyl)-2-[(diphenylmethyl)(methyl)amino]acetamide](/img/structure/B2612988.png)

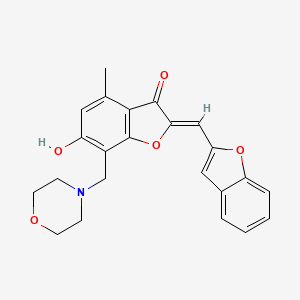


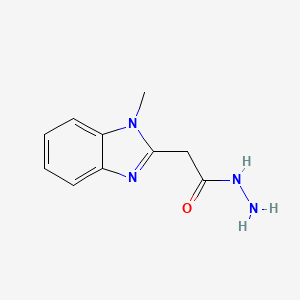
![(1S)-2,2-Difluoro-1-[2-(trifluoromethyl)phenyl]ethanamine;hydrochloride](/img/structure/B2612998.png)
